REACTION_CXSMILES
|
CS[C:3]([C:13]1[N:18]=[C:17]([O:19][CH3:20])[CH:16]=[C:15]([O:21][CH3:22])[N:14]=1)([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:6]=1[NH2:12])[CH3:4].[BH4-].[Na+]>CO.O.O.O.O.O.O.[Ni](Cl)Cl>[NH2:12][C:6]1[C:7]([Cl:11])=[CH:8][CH:9]=[CH:10][C:5]=1[CH:3]([C:13]1[N:14]=[C:15]([O:21][CH3:22])[CH:16]=[C:17]([O:19][CH3:20])[N:18]=1)[CH3:4] |f:1.2,4.5.6.7.8.9.10|
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Name
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2-{1-methylthio-1-(2-amino-3-chlorophenyl)ethyl}-4,6-dimethoxypyrimidine
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Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CSC(C)(C1=C(C(=CC=C1)Cl)N)C1=NC(=CC(=N1)OC)OC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
nickel (II) chloride hexahydrate
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Quantity
|
4.2 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[Ni](Cl)Cl
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Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Type
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CUSTOM
|
Details
|
the mixture was stirred for 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The solution was stirred at room temperature for 1 hour
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Duration
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1 h
|
Type
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DISTILLATION
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Details
|
the solvent was distilled off
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Type
|
ADDITION
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Details
|
2N-hydrochloric acid was added to the residue
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Type
|
ADDITION
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Details
|
28% aqueous ammonia was added
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Type
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EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer washed with an aqueous solution of sodium hydroxide
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
WASH
|
Details
|
After washing with hexane
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Type
|
FILTRATION
|
Details
|
the deposited crystals were filtered
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1Cl)C(C)C1=NC(=CC(=N1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.12 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |